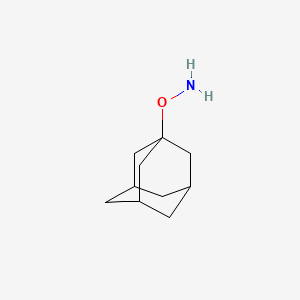

O-(Adamantan-1-yl)hydroxylamine

Description

Classification and Context within O-Substituted Hydroxylamines

O-(Adamantan-1-yl)hydroxylamine belongs to the class of organic compounds known as O-substituted hydroxylamines. wikipedia.org Hydroxylamine (B1172632) (NH₂OH) and its derivatives are characterized by a nitrogen atom single-bonded to an oxygen atom. wikipedia.org In the case of O-substituted hydroxylamines, the hydrogen of the hydroxyl group is replaced by an organic substituent, while the amino group remains unsubstituted. wikipedia.orgrsc.org

These compounds are valuable reagents in organic chemistry. researchgate.net O-substituted hydroxylamines are known to be useful for the synthesis of other complex molecules, including those with applications in medicinal chemistry. researchgate.net The synthesis of O-substituted hydroxylamines can be challenging, often requiring specific methods to ensure the alkylation occurs on the oxygen atom rather than the more nucleophilic nitrogen atom. wikipedia.org One common synthetic route involves the reaction of a suitable alkylating agent with a protected hydroxylamine derivative, followed by deprotection. google.com Another method involves the reaction of an alcohol with an N-hydroxy cyclic imide in the presence of a base. google.com

O-substituted hydroxylamines serve as important precursors in various chemical transformations. For instance, they react with aldehydes and ketones to form oximes, a reaction that is useful in both synthesis and purification. wikipedia.org They can also be used as aminating agents in certain reactions. rsc.orgresearchgate.net

Strategic Importance of the Adamantane (B196018) Moiety in Molecular Design

The adamantane moiety, a perfectly symmetrical and rigid cage-like hydrocarbon (C₁₀H₁₆), is a cornerstone in modern medicinal chemistry and materials science. wikipedia.orgnih.gov Its discovery in petroleum in 1933 and subsequent efficient synthesis opened a new field of polyhedral organic chemistry. wikipedia.org The strategic incorporation of this group into a molecule is a widely used tactic to enhance its properties. nih.govpensoft.net

One of the most significant attributes of the adamantane group is its high lipophilicity. researchgate.net Introducing this moiety into a drug candidate can increase its ability to cross cell membranes, thereby improving its bioavailability and distribution within the body. pensoft.netmdpi.com This "lipophilic bullet" strategy has been successfully employed to enhance the pharmacokinetic profiles of numerous drugs. nih.gov

Furthermore, the rigid and bulky nature of the adamantane cage provides a stable and predictable three-dimensional scaffold. researchgate.netpublish.csiro.au This rigidity can help to lock a molecule into a specific conformation, which can lead to higher binding affinity and selectivity for its biological target. publish.csiro.au The adamantane structure also provides steric hindrance, which can protect adjacent functional groups from metabolic degradation, thus increasing the drug's stability and half-life in the body. mdpi.com

The unique properties of adamantane have led to its incorporation in a variety of approved drugs for treating conditions such as viral infections (amantadine, rimantadine), neurodegenerative diseases (memantine), and type 2 diabetes (saxagliptin, vildagliptin). nih.govpublish.csiro.au Beyond medicine, adamantane derivatives are used in the development of advanced polymeric materials and thermally stable lubricants. wikipedia.org

Interactive Data Tables

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₇NO |

| Molecular Weight | 167.25 g/mol |

| CAS Number | 38904-45-1 |

| Appearance | White to off-white powder |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Solubility | Soluble in many organic solvents |

Data sourced from PubChem CID 20319707. nih.gov Note that some physical properties like melting and boiling points are not always experimentally reported in public databases.

Strategic Advantages of the Adamantane Moiety in Molecular Design

| Feature | Advantage in Molecular Design | Relevant Applications |

| Lipophilicity | Enhances membrane permeability and bioavailability. researchgate.netmdpi.com | Drug delivery, medicinal chemistry. pensoft.netpensoft.net |

| Rigidity & Bulk | Provides a stable scaffold, can increase binding affinity and selectivity. publish.csiro.au | Drug design, host-guest chemistry. mdpi.com |

| Steric Shielding | Protects functional groups from metabolic degradation, increasing drug stability. mdpi.com | Medicinal chemistry. nih.gov |

| Symmetry | Provides a unique and predictable three-dimensional structure. wikipedia.org | Materials science, nanotechnology. researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

O-(1-adamantyl)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO/c11-12-10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9H,1-6,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIGOOHYLYIIVMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)ON | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for O Adamantan 1 Yl Hydroxylamine and Its Derivatives

Primary Synthetic Routes

Primary synthetic routes to O-(adamantan-1-yl)hydroxylamine often involve the formation of the C-O bond between the adamantane (B196018) moiety and the hydroxylamine (B1172632) nitrogen. These methods are typically direct but may require careful control of reaction conditions to achieve desired outcomes.

Reaction of Adamantanol or Adamantane Derivatives with Hydroxylamine Equivalents

One of the most direct approaches to this compound involves the reaction of adamantane derivatives, such as 1-bromoadamantane (B121549), with hydroxylamine. This nucleophilic substitution reaction is typically performed in a polar solvent to facilitate the formation of the adamantyl cation intermediate. The use of a base, such as sodium hydride, is often necessary to deprotonate hydroxylamine, enhancing its nucleophilicity.

The reaction of 1-adamantanol (B105290) with hydroxylamine hydrochloride can also be employed, often requiring acidic conditions to promote the formation of the adamantyl carbocation. The choice of solvent is critical, with dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF) being effective in stabilizing the carbocation intermediate. To ensure complete conversion, a molar excess of hydroxylamine is typically used.

| Reactant | Reagent | Solvent | Key Conditions |

| 1-Bromoadamantane | Hydroxylamine, Base (e.g., NaH) | Polar aprotic (e.g., DMF, THF) | Low temperature (0–25°C) to minimize side reactions. |

| 1-Adamantanol | Hydroxylamine Hydrochloride | Acidic medium | Formation of adamantyl carbocation. |

Direct Alkylation of Hydroxylamine to O-Adamantyl Derivatives

The direct alkylation of hydroxylamine with adamantyl halides presents a streamlined route to O-adamantyl derivatives. organic-chemistry.org This method avoids the need for pre-functionalized adamantane precursors but requires precise control over reaction parameters to prevent over-alkylation and other side reactions. The reaction of 1-bromoadamantane with hydroxylamine proceeds via an SN1 mechanism, owing to the stability of the tertiary adamantyl carbocation.

Challenges in this approach include the potential for competing elimination reactions and the limited nucleophilicity of hydroxylamine. These can be mitigated by maintaining low reaction temperatures and using an excess of the hydroxylamine nucleophile.

Advanced Strategies for O-Substituted Hydroxylamine Synthesis

More advanced strategies for the synthesis of O-substituted hydroxylamines, including adamantyl derivatives, often employ protecting groups or novel bond-forming reactions to improve selectivity and yield.

Utilization of O,N-Diprotected Hydroxylamines

The use of O,N-diprotected hydroxylamines offers a versatile approach to the synthesis of O-adamantyl hydroxylamines. organic-chemistry.org Reagents such as tert-butyl N-hydroxycarbamate can be O-alkylated with adamantyl mesylates, followed by N-deprotection to yield the desired product. organic-chemistry.org This method allows for greater control over the reaction and can be adapted to a wider range of substrates. organic-chemistry.org

Another common strategy involves the use of N-hydroxyphthalimide, which can be alkylated with an adamantyl halide. The subsequent cleavage of the phthalimide (B116566) group, often with hydrazine, releases the O-adamantyl hydroxylamine. organic-chemistry.org

| Protected Hydroxylamine | Adamantyl Source | Key Steps |

| tert-Butyl N-hydroxycarbamate | Adamantyl mesylate | 1. O-alkylation 2. N-deprotection. organic-chemistry.org |

| N-Hydroxyphthalimide | Adamantyl halide | 1. O-alkylation 2. Hydrazinolysis. organic-chemistry.org |

Direct N-O Bond Formation Approaches

Direct N-O bond formation represents a powerful strategy for the synthesis of O-substituted hydroxylamines. researchgate.netorganic-chemistry.org These methods often involve the reaction of an amine with an electrophilic oxygen source. For instance, magnesium amides have been shown to react with perester electrophiles to form O-tert-butyl-N,N-disubstituted hydroxylamines. researchgate.net While not a direct synthesis of this compound, this methodology highlights the potential for N-O bond-forming reactions in accessing sterically hindered hydroxylamines.

The development of novel reagents and catalysts continues to expand the scope of N-O bond formation. nih.gov These approaches are particularly valuable for creating complex hydroxylamine derivatives that may be difficult to access through traditional alkylation methods. nih.gov

Preparation of this compound as a Chemical Reagent or Donor

This compound can be prepared for use as a chemical reagent, particularly as an aminating agent. rsc.org Its synthesis is often tailored to produce a stable, easy-to-handle solid. The bulky adamantyl group can influence the reactivity and selectivity of the hydroxylamine in subsequent reactions. rsc.org

O-protected NH-free hydroxylamines are emerging as important electrophilic aminating reagents in organic synthesis. rsc.orgresearchgate.net These reagents can be used to construct a variety of nitrogen-containing compounds, including primary amines and N-heterocycles. rsc.org The preparation of such reagents often involves the use of a suitable protecting group on the oxygen atom, which can be removed after the amination step. The choice of protecting group can be critical to the stability and reactivity of the reagent. rsc.org

In some applications, this compound is used as a precursor for the in-situ generation of reactive aminating species. For example, it can be used in transition metal-catalyzed reactions to deliver the amino group to a substrate. ethz.chchemrxiv.org The adamantyl moiety can play a crucial role in these reactions, influencing the solubility, stability, and steric environment of the catalytic intermediates.

Chemical Reactivity and Transformation Pathways of O Adamantan 1 Yl Hydroxylamine

O-(Adamantan-1-yl)hydroxylamine as a Nitrogen Source

The utility of hydroxylamine (B1172632) derivatives as nitrogen sources in organic synthesis is a field of growing interest. nih.govnih.gov These reagents, including this compound, offer a stable and readily available means to introduce nitrogen-containing functional groups into organic molecules. rsc.org Their activation, often by transition metal catalysts, facilitates a range of amination and amidation reactions. rsc.org

Electrophilic Amination Reactions Mediated by O-Adamantyl Hydroxylamines

Electrophilic amination is a powerful strategy for forming carbon-nitrogen bonds, a fundamental transformation in the synthesis of numerous biologically active compounds and materials. nih.gov O-acyl hydroxylamines, a class to which derivatives of this compound belong, have emerged as effective reagents for this purpose. thieme-connect.de These reactions can proceed through either uncatalyzed or catalyzed pathways. wiley-vch.de In transition metal-catalyzed reactions, the metal center typically undergoes oxidative addition into the N-O bond, followed by ligand exchange and reductive elimination to form the new C-N bond. wiley-vch.de

Copper-catalyzed electrophilic amination of organozinc reagents using O-acyl hydroxylamines represents a significant advancement in this area, providing a route to tertiary amines. wiley-vch.de The choice of the substituent on the oxygen atom of the hydroxylamine can influence the reaction's efficiency and selectivity.

Generation and Reactivity of Metallanitrene Intermediates from O-Activated Hydroxylamines

The cleavage of the N-O bond in O-activated hydroxylamines can lead to the formation of highly reactive metallanitrene intermediates. researchgate.net These species are central to a variety of synthetic transformations, including C-H amination and aziridination of olefins. rsc.org The generation of these intermediates is often achieved using transition metal catalysts, such as those based on rhodium. nih.gov

The nature of the activating group on the hydroxylamine, as well as the choice of metal catalyst, can dictate the reactivity of the resulting metallanitrene. For instance, rhodium-catalyzed reactions of O-tosyl hydroxylamines have been shown to favor amination of aromatic C-H bonds over aziridination of olefins. nih.gov This selectivity is attributed to the equilibrium between the rhodium nitrene and a protonated nitrenium ion, each exhibiting distinct reactivity profiles. nih.gov

Precise Nitrogen Insertion into Carbon Frameworks

The direct insertion of a nitrogen atom into a carbon skeleton is a highly desirable but challenging transformation in organic synthesis. nih.gov O-tosylhydroxylamine derivatives have been successfully employed as nitrogen sources for the precise insertion of nitrogen into the Csp²-Csp³ bond of aryl alkanes. nih.gov This method provides a direct route to nitrogen-containing compounds from readily available hydrocarbon starting materials. nih.gov

Furthermore, a mechanistically distinct approach involves the reductive amination of carbonyl C-C σ-bonds. nih.gov This process, which can be considered a formal nitrogen insertion, utilizes a hydroxylamine nitrogen source to generate value-added linear and cyclic tertiary amines. nih.gov Mechanistic studies suggest the reaction proceeds through a reductive amination/reductive Stieglitz cascade, involving a key nitrenoid reactive intermediate. nih.gov

Reactions Involving N-O Bond Cleavage

The inherent weakness of the N-O bond in hydroxylamines is a key feature that drives their reactivity. nih.gov This bond is susceptible to cleavage under various conditions, leading to the formation of reactive intermediates that can participate in a range of synthetic transformations. nih.govnih.gov

Reactivity with Cyclopropenones

A novel reaction involving the cleavage of the N-O bond of hydroxylamines occurs in their reaction with cyclopropenones. acs.org This transformation is noteworthy for its high efficiency and regioselectivity, leading to the formation of a single product. acs.org The reaction proceeds rapidly, and remarkably, the steric bulk of the adamantane (B196018) group in this compound does not hinder the reaction rate. acs.org In fact, the reaction between this compound and a cyclopropenone was observed to be complete in under one minute. acs.org This reactivity has been harnessed for the release of fluorescent molecules and other compounds, highlighting its potential in biocompatible cleavage reactions. acs.org

Mechanistic Aspects of N-O Bond Scission in O-Adamantyl Systems

The mechanism of N-O bond cleavage in hydroxylamine derivatives is a subject of ongoing investigation and can proceed through various pathways, including polar and radical mechanisms. nih.gov In the context of metal-catalyzed electrophilic amination, mechanistic studies have been conducted to distinguish between different possibilities, such as an Sₙ2 reaction at the nitrogen atom, a non-Sₙ2 oxidative addition, or a radical pathway. thieme-connect.de Experiments using enantiomerically enriched Grignard reagents have suggested that a polar mechanism is likely dominant in copper-catalyzed aminations, as significant racemization, which would be expected from a radical process, was not observed. thieme-connect.de

The cleavage of the N-O bond can also be influenced by the basicity of the reaction medium and the acidity of the protons on the carbon atoms adjacent to the nitrogen and oxygen atoms. rsc.org

Key Intermediate Species in this compound Transformations

The transformation of this compound often proceeds through highly reactive, transient species that determine the final product structure. The stability and subsequent reaction pathways of these intermediates are heavily influenced by the adamantane framework.

A significant pathway in the chemistry of 1-substituted adamantanes involves the formation of the adamantyl carbocation. The 1-adamantyl cation is a tertiary bridgehead carbocation known for its remarkable stability, which arises from the rigid, strain-free, and symmetrical structure of the adamantane cage.

Under acidic conditions, it is proposed that the O-N bond of this compound can undergo heterolytic cleavage. This cleavage would be facilitated by protonation of the nitrogen atom, making the hydroxylamine group a better leaving group and resulting in the formation of the 1-adamantyl carbocation. This behavior is analogous to the well-established Ritter reaction, where 1-adamantanol (B105290) or 1-haloadamantanes are treated with a strong acid to generate the same carbocation intermediate, which is then trapped by a nitrile. researchgate.net

Once formed, this carbocationic intermediate is a powerful electrophile. It can react with a wide range of nucleophiles to form new carbon-heteroatom or carbon-carbon bonds at the bridgehead position of the adamantane cage. The stability of this intermediate ensures that such reactions proceed readily, making it a pivotal species in the functionalization of the adamantane core.

Table 1: Carbocation Intermediate in this compound Transformations

| Intermediate Species | Proposed Formation Pathway | Role in Transformation |

| 1-Adamantyl Carbocation | Acid-catalyzed heterolytic cleavage of the O-N bond. | Acts as a key electrophilic intermediate, reacting with various nucleophiles to form substituted adamantane derivatives. researchgate.net |

While carbocations are key to reactions at the adamantane cage, transformations involving the hydroxylamine moiety can proceed through imine intermediates. The formation of an imine from this compound is less direct but can be envisaged through specific reaction conditions, such as oxidation.

Oxidation of hydroxylamines can lead to nitroxides or, with further transformation, to nitroso compounds and imines. For instance, the oxidation of secondary amines to hydroxylamines is a known process, and these intermediates can be further degraded to form an imine, particularly when an α-hydrogen is present. researchgate.net In the case of this compound, a reaction with a carbonyl compound (an aldehyde or a ketone) would be a more direct route to an imine-like species, specifically an oxime ether, through a condensation reaction.

The resulting imine or oxime ether intermediates are valuable synthons. The C=N double bond can undergo nucleophilic attack, be reduced to form amines, or participate in cycloaddition reactions, providing a versatile platform for synthesizing more complex nitrogen-containing adamantane derivatives.

Influence of Steric and Electronic Factors on Reactivity

The chemical behavior of this compound is profoundly shaped by the steric and electronic properties of the adamantane substituent. These factors influence reaction rates, regioselectivity, and the stability of intermediates.

The most prominent feature of the adamantane group is its significant steric bulk. The adamantyl group is a large, rigid, and three-dimensional substituent that effectively shields the attached hydroxylamine functionality. nih.gov

This steric hindrance has several consequences:

Reduced Reaction Rates: The bulky cage can physically block or slow the approach of reagents to the oxygen and nitrogen atoms of the hydroxylamine group. This is particularly relevant for bimolecular reactions that require a specific orientation for the transition state.

Increased Selectivity: The steric bulk can direct incoming reagents to the less hindered side of the molecule or prevent reaction at the hydroxylamine moiety altogether, potentially allowing for selective reactions elsewhere in a more complex molecule.

Conformational Rigidity: Unlike flexible alkyl chains, the adamantane cage is conformationally locked. This rigidity can influence the geometry of transition states, favoring certain reaction pathways over others. The use of adamantane in drug design to create specific conformations is a testament to this property. nih.gov

The adamantane group also exerts a distinct electronic influence on the hydroxylamine moiety. As a tertiary alkyl group, the 1-adamantyl substituent is electron-donating through induction (+I effect).

This electronic effect has key implications for reactivity:

Increased Electron Density: The electron-donating nature of the adamantyl group increases the electron density on the adjacent oxygen atom. This could potentially enhance the nucleophilicity of the oxygen, although this effect might be counteracted by steric hindrance.

O-N Bond Strength: The inductive effect influences the polarity and strength of the O-N bond. An increase in electron density on the oxygen may affect the bond's susceptibility to cleavage, a crucial step in the formation of the 1-adamantyl carbocation.

Influence on Reaction Demand: For reactions like cycloadditions or reactions with electrophiles, the electronic nature of the reactant is critical. A key requirement for many reactions is the specific energy difference between the molecule's frontier molecular orbitals (HOMO and LUMO) and those of the reacting partner. mdpi.com The electron-donating adamantyl group raises the energy of the HOMO, which can be a prerequisite for reactions with electron-poor reagents.

Table 2: Influence of Steric and Electronic Factors on Reactivity

| Factor | Property of Adamantane Substituent | Consequence on Reactivity of this compound |

| Steric | Large, rigid, three-dimensional cage structure. | Hinders approach of reagents to the O-N group, potentially slowing reaction rates and enhancing selectivity. nih.govnih.gov |

| Electronic | Electron-donating (+I effect) tertiary alkyl group. | Increases electron density on the oxygen atom, influencing nucleophilicity and the stability of cationic intermediates. mdpi.com |

Applications in Advanced Organic Synthesis

O-(Adamantan-1-yl)hydroxylamine as a Versatile Reagent and Building Block

The adamantane (B196018) skeleton is recognized as a "privileged" structure in medicinal chemistry due to its unique combination of steric bulk, high lipophilicity, and conformational rigidity. This compound serves as a key building block for incorporating this valuable scaffold into a variety of molecular architectures.

Construction of Complex Organic Molecules

The adamantane framework is often incorporated into complex molecules to enhance their pharmacological properties. For instance, adamantane-containing hydroxamic acids have been synthesized and investigated for their therapeutic potential. researchgate.net In such syntheses, this compound can act as a precursor, delivering the adamantyl group attached to a reactive nitrogen-oxygen system. The weak N-O bond in hydroxylamine (B1172632) derivatives can be cleaved during synthetic sequences, enabling the construction of nitrogen-containing heterocycles and other complex structures. nih.gov The adamantyl group, serving initially as a protecting group, becomes an integral part of the final molecular structure, imparting its characteristic properties of rigidity and lipophilicity.

Synthesis of Diverse Nitrogen-Containing Compounds, including Anilines and Amines

O-protected hydroxylamines are an emerging class of electrophilic aminating reagents used to form C-N bonds. The N-O bond is inherently weak and susceptible to cleavage, which facilitates the transfer of the amino group to various substrates. nih.gov In this compound, the adamantyl group serves as a bulky O-protecting group.

Modern synthetic methods are continuously being developed for the direct formation of anilines and other amines to overcome selectivity issues found in traditional approaches. nih.govresearchgate.net Strategies involving hydroxylamine derivatives have been employed for the direct amination of arenes and the transformation of aryl alkanes into nitrogen-containing compounds. nih.govresearchgate.netmdpi.com In these contexts, this compound could serve as the aminating reagent. After the initial C-N bond formation, subsequent cleavage of the O-adamantyl bond would release the free amine or aniline. The removal of bulky tertiary alkyl protecting groups like adamantyl can often be achieved under acidic conditions. researchgate.net

Role in Hydroxamic Acid Synthesis

Hydroxamic acids are a critical class of compounds with a broad spectrum of biological activities, largely due to their ability to chelate metal ions in the active sites of enzymes like histone deacetylases (HDACs). researchgate.net The synthesis of these molecules is a major focus in medicinal chemistry.

Application as an O-Protected Hydroxylamine Donor

The most common method for synthesizing hydroxamic acids involves the coupling of a carboxylic acid with a hydroxylamine derivative. researchgate.netnih.gov To prevent unwanted side reactions and control reactivity, the hydroxylamine is typically used in an O-protected form. researchgate.netnih.gov Various protecting groups are employed, such as the tetrahydropyranyl (THP), trityl (Tr), and tert-butyldimethylsilyl (TBDMS) groups. nih.gov

This compound functions as an O-protected hydroxylamine donor, where the adamantyl group serves as the protecting element. This bulky tertiary alkyl group masks the hydroxyl functionality during the amide bond-forming reaction. Like other acid-labile protecting groups such as trityl, the adamantyl group can be removed under acidic conditions to unveil the final hydroxamic acid. researchgate.netnih.gov This strategy is crucial when working with delicate substrates or in multi-step syntheses where the hydroxamic acid moiety is required in the final step. nih.gov

Strategies for Coupling with Carboxylic Acid Precursors

The formation of the amide bond between this compound and a carboxylic acid precursor requires the activation of the carboxylic acid. Several standard and reliable coupling strategies are available for this transformation, ensuring high yields and compatibility with a wide range of functional groups. nih.govorganic-chemistry.org

One common approach is to convert the carboxylic acid into a more reactive species, such as a mixed anhydride (B1165640), using reagents like ethyl chloroformate or isobutyl chloroformate. nih.gov This activated intermediate then readily reacts with the O-adamantyl protected hydroxylamine. Alternatively, a host of peptide coupling reagents can be employed to facilitate the reaction directly. These reagents are designed to minimize side reactions and prevent racemization in chiral substrates. nih.govorganic-chemistry.org

The following table summarizes some of the most common coupling methods used for hydroxamic acid synthesis, all of which are applicable to the coupling of carboxylic acids with this compound.

| Coupling Reagent/Method | Description | Typical Conditions |

| EDC / HOBt | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with Hydroxybenzotriazole (HOBt) forms an active ester, which then reacts with the hydroxylamine. nih.gov | Inert solvent (DMF, DCM), room temperature. |

| Mixed Anhydrides | The carboxylic acid is reacted with a chloroformate (e.g., ethyl or isobutyl chloroformate) in the presence of a base to form a mixed anhydride intermediate. nih.gov | Anhydrous solvent (THF, DCM), low temperature (e.g., 0 °C). |

| PyBOP | (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is a phosphonium-based coupling reagent that is highly efficient. nih.gov | Aprotic polar solvent (DMF), often with a base like DIPEA. |

| T3P® | 1-Propanephosphonic acid cyclic anhydride is a versatile and powerful water-soluble coupling reagent that promotes amide bond formation. organic-chemistry.org | Various solvents (e.g., EtOAc, MeCN), room temperature. |

| Cyanuric Chloride | Activates the carboxylic acid for subsequent reaction with the hydroxylamine donor. It is a cost-effective and efficient method. nih.gov | One-pot reaction, mild conditions. |

These established coupling protocols provide a robust toolkit for chemists to effectively use this compound in the synthesis of adamantane-containing hydroxamic acids.

Mechanistic and Theoretical Investigations of O Adamantan 1 Yl Hydroxylamine Chemistry

Elucidation of Reaction Mechanisms

The elucidation of reaction mechanisms involving O-adamantyl hydroxylamines is approached through a combination of kinetic studies and the spectroscopic detection of transient intermediates. These experimental techniques provide critical insights into the step-by-step processes of chemical transformations.

Kinetic studies are fundamental to understanding the rates and mechanisms of reactions. For hydroxylamine (B1172632) derivatives, these studies often focus on reactions such as oxidation, reduction, and nucleophilic substitution. While specific kinetic data for O-(Adamantan-1-yl)hydroxylamine is not extensively documented in publicly available literature, the principles can be inferred from studies on related hydroxylamine compounds.

The rate of a reaction involving an O-alkyl hydroxylamine can be influenced by several factors, including the nature of the substituent on the oxygen atom. The bulky adamantyl group in this compound is expected to exert a significant steric hindrance, which would likely decrease the rate of reactions where a reagent needs to approach the hydroxylamine nitrogen or oxygen.

For instance, in the oxidation of hydroxylamines, the reaction rate can be dependent on the concentration of both the hydroxylamine and the oxidizing agent. In studies on the oxidation of hydroxylamine by aquavanadium(V) ions, the reaction was found to be first order with respect to the vanadium(V) concentration and between zero and one for the hydroxylamine concentration, suggesting the formation of an intermediate complex. rsc.org For an O-adamantyl substituted hydroxylamine, the formation of such a complex would likely be slower due to the steric bulk of the adamantyl group.

The table below summarizes the expected qualitative effects of the adamantyl group on the kinetics of common reactions involving hydroxylamines, based on general principles and studies of related compounds.

| Reaction Type | Expected Effect of Adamantyl Group on Rate | Reasoning |

| Nucleophilic Attack by N | Decrease | Steric hindrance around the nitrogen atom. |

| Oxidation at N | Decrease | Steric hindrance impeding oxidant approach. |

| Complex Formation | Decrease | Steric bulk hindering coordination to a metal center. |

| Protonation at N | Minimal direct effect on rate, but may influence equilibrium. | The basicity of the nitrogen is primarily governed by electronic effects. |

The direct observation of reaction intermediates is a powerful tool for mechanistic elucidation. For reactions involving hydroxylamine derivatives, Electron Paramagnetic Resonance (EPR) spectroscopy is particularly valuable for detecting and characterizing paramagnetic species, such as aminoxyl radicals, which can be formed during oxidation processes. rsc.org

While hydroxylamines themselves are not radicals, their one-electron oxidation leads to the formation of corresponding aminoxyl radicals. nih.gov The stability and spectroscopic signature of these radicals are highly dependent on their chemical environment and substituents. The general process can be represented as:

R-ONH₂ → [R-ONH₂]⁺• → R-ONH• + H⁺

The adamantyl group in an O-(Adamantan-1-yl)aminoxyl radical would be expected to influence the EPR spectrum. The hyperfine coupling constants, which provide information about the interaction of the unpaired electron with nearby magnetic nuclei (like ¹⁴N and ¹H), would be characteristic of the adamantyl cage structure. EPR studies on other systems have shown that the hyperfine splitting constants are sensitive to the chemical structure of the radical. nih.gov

Furthermore, in some instances, radical intermediates can be "trapped" using specific reagents to form more stable radicals that are easier to detect by EPR. researchgate.net This technique could be applied to study reactions of this compound where short-lived radical intermediates are suspected. The stability of any radical intermediates formed from this compound would be influenced by the bulky adamantyl group, which could provide steric protection and enhance the radical's lifetime.

The table below outlines the utility of EPR spectroscopy in studying reactions of hydroxylamine derivatives.

| EPR Application | Information Gained | Relevance to this compound |

| Detection of Aminoxyl Radicals | Confirmation of a one-electron oxidation pathway. | Would confirm the formation of the O-(Adamantan-1-yl)aminoxyl radical. |

| Hyperfine Coupling Constants | Structural information about the radical intermediate. | Would provide insight into the electronic structure and conformation of the radical. |

| Spin Trapping | Identification of transient, highly reactive radical species. | Could be used to intercept and identify short-lived radicals in complex reaction mixtures. |

| Linewidth Analysis | Information on the dynamics and environment of the radical. | The bulky adamantyl group may affect the rotational correlation time of the radical, influencing the EPR linewidths. |

Computational and Theoretical Chemistry Studies

Computational and theoretical chemistry provide powerful tools to complement experimental investigations of reaction mechanisms. These methods allow for the detailed examination of molecular structures, reaction pathways, and the electronic properties of molecules and their transition states.

Density Functional Theory (DFT) has become a standard computational method for studying the electronic structure and energetics of molecules. For this compound, DFT calculations can provide valuable information, including:

Optimized Geometries: Determination of the most stable three-dimensional structure of the molecule.

Vibrational Frequencies: Prediction of the infrared and Raman spectra, which can be compared with experimental data for compound identification.

Electronic Properties: Calculation of properties such as dipole moment, polarizability, and molecular orbital energies (HOMO and LUMO), which are crucial for understanding reactivity.

Reaction Energetics: Calculation of the energies of reactants, products, and transition states to determine reaction enthalpies and activation energies.

For example, theoretical investigations into the thermal decomposition of hydroxylamine have utilized DFT to show that bimolecular isomerization is an energetically favorable pathway. nih.gov Similar calculations for this compound could reveal how the adamantyl group influences its thermal stability and decomposition pathways.

The table below summarizes the types of data that can be obtained from DFT calculations on this compound.

| Calculated Property | Significance |

| Bond Dissociation Energies (e.g., N-O bond) | Predicts the likelihood of bond cleavage and the formation of radical intermediates. |

| Proton Affinity | Predicts the basicity of the nitrogen atom. |

| Ionization Potential and Electron Affinity | Relates to the ease of oxidation and reduction. |

| Transition State Geometries and Energies | Provides a detailed picture of the reaction mechanism at the molecular level. |

Theoretical methods are invaluable for mapping out potential reaction pathways and understanding the origins of stereoselectivity, particularly enantioselectivity, in chemical reactions. acs.org While this compound itself is achiral, it can be used as a reagent in reactions that generate chiral products.

Computational modeling can be used to study the transition states of reactions involving O-adamantyl hydroxylamines and chiral catalysts or substrates. By comparing the energies of the diastereomeric transition states that lead to the different enantiomers of the product, the enantioselectivity of the reaction can be predicted and understood. This type of analysis has been crucial in the development of asymmetric catalytic reactions. nih.gov

For instance, in the asymmetric aminohydroxylation of alkenes, the choice of the aminating reagent is critical. nih.gov Theoretical studies could be employed to design modified this compound derivatives that might enhance enantioselectivity in such transformations by providing specific steric or electronic interactions in the transition state.

Electron transfer is a fundamental step in many chemical and biological processes, including some reactions of hydroxylamines. researchgate.net this compound can participate in electron transfer reactions, acting as either an electron donor (undergoing oxidation) or, less commonly, as a precursor to a species that acts as an electron acceptor.

Theoretical calculations can be used to investigate the feasibility and kinetics of electron transfer processes. For example, Marcus theory, often used in conjunction with DFT calculations, can predict the rate of electron transfer based on the reorganization energy and the driving force of the reaction. The bulky adamantyl group would likely have a significant impact on the reorganization energy, which is the energy required to change the geometry of the molecule from its initial to its final state upon electron transfer.

In the context of photosystem II, hydroxylamine and its derivatives have been shown to interact with the electron-donor side. nih.gov While this is a biological system, the fundamental principles of electron transfer are the same. Theoretical studies could help to model the interaction of this compound with redox-active centers and predict the efficiency of electron transfer.

Emerging Research Directions and Potential Applications in Chemical Biology

Development as Chemical Probes for Enzymatic Activity

Chemical probes are essential tools for studying enzymatic activity in complex biological systems. nih.gov The design of such probes often involves incorporating a reactive functional group that can interact with an enzyme's active site or be transformed by enzymatic action, leading to a detectable signal. nih.gov The hydroxylamine (B1172632) group (C-NHOH) is a redox-active moiety that can participate in various chemical transformations, making it a candidate for probe development. concordia.ca

The incorporation of the adamantan-1-yl group into a hydroxylamine-based probe offers several potential advantages. The adamantane (B196018) cage is a lipophilic, sterically demanding three-dimensional structure. This bulk can be exploited to create probes with high specificity for particular enzyme binding pockets, where the adamantane moiety acts as a recognition element. Furthermore, its lipophilicity can enhance cell membrane permeability, allowing the probe to access intracellular enzymes. While direct research on O-(Adamantan-1-yl)hydroxylamine as an enzymatic probe is still emerging, the foundational principles of probe design suggest its potential. For instance, a probe could be designed where enzymatic cleavage of a linked substrate unmasks the hydroxylamine group, which then triggers a downstream signaling cascade.

Chemical Strategies for Molecular Release Systems

Molecular release systems are designed to deliver a specific molecule, such as a drug, to a target site in a controlled manner. These systems often rely on a trigger mechanism to release the "cargo" molecule from a larger, inactive carrier.

Prodrugs represent a key strategy in targeted drug delivery, where an inactive precursor molecule is converted into an active drug within the body, ideally at the site of action. nih.govrsc.org This approach can improve the therapeutic index of a drug by minimizing off-target effects. The activation of prodrugs often relies on the cleavage of a specific chemical bond that masks the active drug. nih.gov

The N-O bond in hydroxylamine derivatives is inherently weak (with an average bond energy of about 57 kcal/mol) and susceptible to cleavage under specific chemical or enzymatic conditions. mdpi.com This lability is a key feature that can be exploited in the design of molecular release systems. This compound can serve as a precursor or a component in a self-immolative spacer within a prodrug. Upon a specific triggering event, such as a change in pH, redox potential, or the action of a specific enzyme, the N-O bond can be cleaved. This cleavage initiates a cascade of reactions that results in the release of the active molecular cargo.

Recent advancements have highlighted "click-to-release" strategies, which use bioorthogonal reactions to trigger bond cleavage. chemrxiv.org A notable example involves the high-affinity, non-covalent interaction between adamantane and cucurbituril (B1219460) host molecules. chemrxiv.org A hypothetical prodrug system could be designed where an this compound-containing prodrug remains stable until the introduction of a cucurbituril-based targeting molecule. The formation of the adamantane-cucurbituril host-guest complex could induce a conformational change that facilitates the cleavage of the N-O bond, leading to localized drug release.

Future Perspectives in Catalysis (General Role of Hydroxylamines as Ligands)

Hydroxylamine derivatives are versatile ligands in transition-metal catalysis due to their electronic properties and reactivity. concordia.carsc.org They can coordinate to metal centers and participate in redox processes, influencing the outcome of catalytic transformations. concordia.ca For example, hydroxylamine-containing ligands have been studied for their interactions with copper ions, where the metal can induce the transformation of the hydroxylamine group into a nitroso moiety. concordia.ca In other systems, palladium catalysts paired with specialized phosphine (B1218219) ligands have been shown to effectively couple hydroxylamines with aryl halides to form N-arylhydroxylamine products, which are valuable synthetic intermediates. organic-chemistry.org

The future application of this compound in catalysis is promising. The presence of the sterically bulky adamantane group can be expected to exert significant influence on the catalytic process. This steric hindrance can:

Enhance Selectivity: By physically blocking certain approaches to the metal center, the adamantane group could favor the formation of a specific product isomer (regio- or stereoselectivity).

Modify Solubility: The lipophilic nature of the adamantane group can alter the solubility of the metal complex, allowing catalysis to be performed in a wider range of solvents.

Research into designing ligands where the hydroxylamine is tethered to a coordinating group has shown that this strategy allows for controlled reactions and precise characterization of the resulting metal complexes. concordia.ca Applying this strategy to this compound could lead to the development of novel, robust, and highly selective catalysts.

Scope in Materials Science (as building block)

In materials science, "building blocks" are well-defined molecular units that can be assembled into larger, more complex structures like polymers or supramolecular assemblies. chemscene.com The properties of the final material are directly influenced by the characteristics of its constituent building blocks. Adamantane and its derivatives are highly attractive as building blocks due to the cage-like structure's inherent rigidity, thermal stability, and well-defined three-dimensional geometry.

This compound combines the desirable structural features of adamantane with the reactive handle of the hydroxylamine group. This bifunctionality makes it a versatile building block for creating new materials. The hydroxylamine moiety can undergo a variety of chemical transformations, allowing it to be incorporated into polymer chains or used as a point of attachment for other functional groups.

Potential applications in materials science include:

High-Performance Polymers: Incorporating the rigid adamantane unit into polymer backbones can lead to materials with enhanced thermal stability, higher glass transition temperatures, and improved mechanical strength.

Supramolecular Assemblies: The hydroxylamine group can participate in hydrogen bonding. This, combined with the potential for host-guest interactions involving the adamantane cage, can be used to direct the self-assembly of complex, ordered structures. Such materials are being explored for applications in sensing, separations, and drug delivery.

Functional Surfaces: The hydroxylamine group can be used to anchor the adamantane unit to a surface, creating a well-defined monomolecular layer with specific physical and chemical properties, such as hydrophobicity or affinity for certain guest molecules.

The study of how molecules with multiple hydrogen-bonding sites, like phosphonates and ammonium (B1175870) groups, assemble into consistent patterns such as sheets and chains provides a model for how the hydroxylamine group in this compound could be used to direct crystal engineering and the formation of ordered materials. monash.edu

Q & A

Q. Optimization Tips :

- Use anhydrous solvents (e.g., methanol, ethanol) to prevent hydrolysis.

- Control reaction temperature (e.g., reflux for 3 hours) to maximize yield .

- Monitor reaction progress via TLC or NMR to avoid over-reduction.

Advanced: How do intramolecular interactions (e.g., hydrogen bonding) influence the stability and reactivity of this compound?

Answer :

Intramolecular hydrogen bonds (H-bonds) are critical for stabilizing the molecular conformation. For example:

- X-ray crystallography revealed an intramolecular O–H⋯N bond (2.611 Å) in a related adamantane-hydroxylamine compound, forming an R₂¹(6) ring motif that rigidifies the structure .

- Spectroscopic Analysis : IR spectroscopy can detect H-bonding through O–H stretching frequency shifts (~3200–3400 cm⁻¹). NMR (¹H and ¹³C) can confirm restricted rotation due to H-bonding .

Q. Implications :

- Enhanced thermal stability due to rigid adamantane and H-bonding.

- Reduced susceptibility to hydrolysis compared to non-rigid analogs.

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Q. Answer :

- Storage : Keep in airtight containers under inert gas (N₂/Ar), away from moisture and light. Store at 2–8°C for long-term stability .

- PPE : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood.

- Emergency Measures : In case of skin contact, rinse immediately with water for 15 minutes. For inhalation, move to fresh air and seek medical attention .

Advanced: How does the adamantane moiety affect the compound’s pharmacokinetic profile compared to non-adamantane hydroxylamines?

Answer :

The adamantane group confers unique properties:

- Lipophilicity : Adamantane’s rigid, hydrophobic structure enhances membrane permeability, as observed in adamantane-based drugs like amantadine .

- Metabolic Stability : The moiety resists cytochrome P450 oxidation, prolonging half-life. In vitro assays (e.g., microsomal stability tests) can quantify this .

- Target Binding : Adamantane’s shape complements hydrophobic enzyme pockets (e.g., viral M2 proton channels), suggesting potential antiviral mechanisms .

Q. Methodology :

- Compare logP values (octanol/water) to assess lipophilicity.

- Use LC-MS/MS to track metabolic degradation in hepatic microsomes.

Advanced: How can researchers resolve contradictions in reported crystallographic data or purity levels for this compound?

Answer :

Stepwise Approach :

Replicate Synthesis : Follow documented procedures (e.g., ’s Schiff base reduction) under controlled conditions.

Analytical Cross-Validation :

- Purity : Use HPLC (≥95% purity threshold) and elemental analysis .

- Crystallography : Re-determine crystal structure using single-crystal X-ray diffraction and compare with existing data (e.g., CCDC entries) .

Statistical Analysis : Apply Rietveld refinement to address discrepancies in unit cell parameters or space group assignments .

Basic: What analytical techniques are most effective for characterizing this compound?

Q. Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm functional groups (e.g., hydroxylamine –NH–O– at δ 5.5–6.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation (e.g., [M+H]+ expected for C₁₀H₁₈N₂O).

- X-ray Diffraction : Resolve stereochemistry and H-bonding networks .

Advanced: What strategies can be employed to modify the hydroxylamine group for targeted drug delivery?

Q. Answer :

- Functionalization : Introduce prodrug motifs (e.g., acetyl or PEG groups) via nucleophilic substitution at the hydroxylamine oxygen .

- Conjugation : Link to targeting ligands (e.g., folate or antibodies) using click chemistry (azide-alkyne cycloaddition) .

- In Vitro Testing : Assess cytotoxicity (MTT assay) and cellular uptake (fluorescence tagging) in relevant cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.